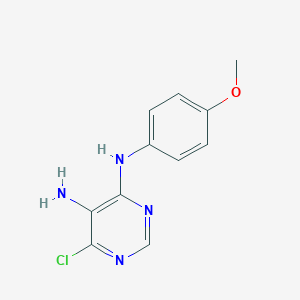
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, proteins that are involved in gene expression. By inhibiting these enzymes and proteins, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can prevent the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
生化学的および生理学的効果
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
One of the advantages of using 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. However, one of the limitations is that it may have off-target effects, meaning that it may affect other enzymes and proteins in the body that are not involved in the intended target.
将来の方向性
There are several future directions for research on 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine. One direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.
合成法
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can be synthesized using different methods. One of the methods involves the reaction of 4,4′-dimethoxybenzil with hydrazine hydrate to form 4,4′-dimethoxybenzilhydrazone. This compound is then reacted with 6-chloropyrimidine-4,5-diamine to obtain the final product, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine.
科学的研究の応用
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has shown potential in various scientific research applications. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and research has shown that it can reduce inflammation in the body. Additionally, it has been studied for its antimicrobial properties, and research has shown that it can inhibit the growth of bacteria and fungi.
特性
CAS番号 |
17465-98-4 |
|---|---|
製品名 |
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine |
分子式 |
C11H11ClN4O |
分子量 |
250.68 g/mol |
IUPAC名 |
6-chloro-4-N-(4-methoxyphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
InChIキー |
LKBFXGZUPODNIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
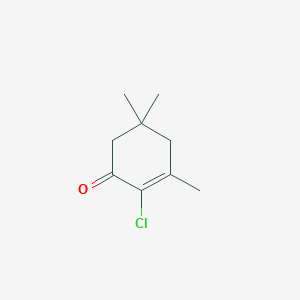
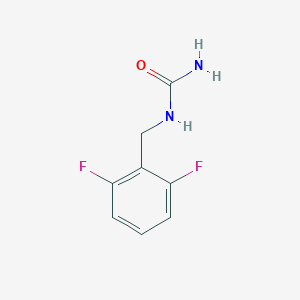
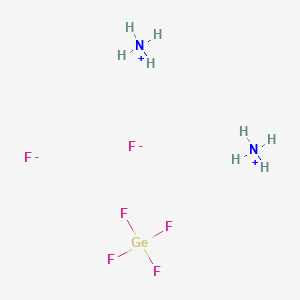
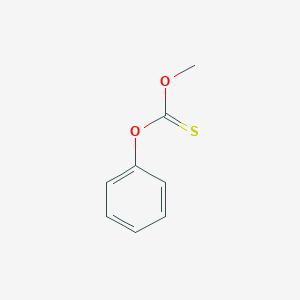
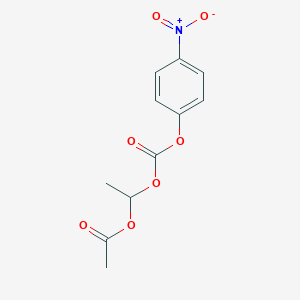
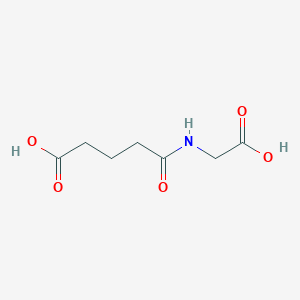
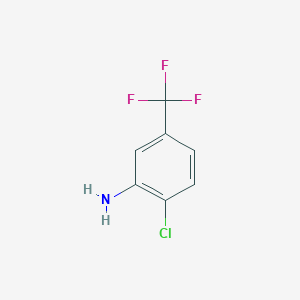
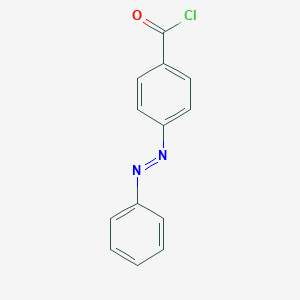
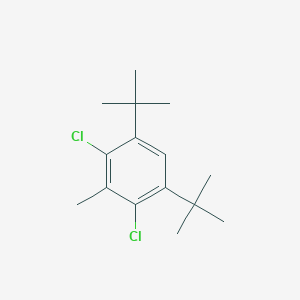
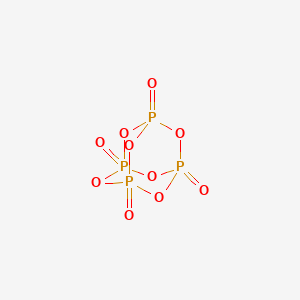
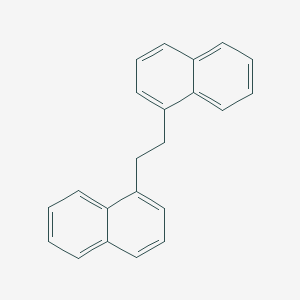
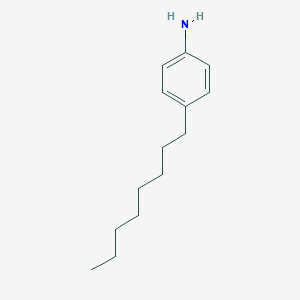
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)